molecular formula C40H56O4 B12761228 Salmoxanthin CAS No. 75138-59-9

Salmoxanthin

Cat. No.: B12761228
CAS No.: 75138-59-9
M. Wt: 600.9 g/mol
InChI Key: SVQBXFMDOMCWNO-ANLGSCMUSA-N
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Description

Historical Context of Natural Product Discovery and Carotenoids

The study of natural products, including carotenoids, has a rich history dating back to the 19th century. Early investigations focused on isolating and characterizing the vibrant pigments responsible for the colors of various plants and animals. Key milestones include the isolation of carotenoids from paprika in 1817, saffron in 1818, and carrots in 1831. nih.govencyclopedia.pub The term "carotene" was first used for compounds with the formula C40Hx, synthesized by plants. wikipedia.org A significant advancement came in 1906 when Mikhail Tsvet successfully separated carotene, xanthophyll, and chlorophyll (B73375) using column chromatography. nih.gov The 1930s marked a period of significant structural elucidation, with Paul Karrer and Richard Kuhn determining the structures of β-carotene and lycopene (B16060), and recognizing β-carotene as a precursor to vitamin A, work for which they received the Nobel Prize in Chemistry. nih.gov These foundational discoveries paved the way for the identification of a vast array of carotenoids, now numbering over 1,100. wikipedia.org

Classification of Salmoxanthin within the Carotenoid Family

Carotenoids are broadly classified into two main groups based on their chemical structure: carotenes, which are pure hydrocarbons, and xanthophylls, which contain oxygen. wikipedia.orgslideshare.net this compound falls into the xanthophyll category due to the presence of hydroxyl and epoxide functional groups. ontosight.ai Its systematic chemical name is (3S,3'S,5R,6S,6'R)-5,6-epoxy-5,6-dihydro-beta,epsilon-carotene-3,3',6'-triol. ontosight.aichemrj.org This structure features a β,ε-carotene backbone with three hydroxyl groups and an epoxide ring. ontosight.ai this compound is considered a metabolite of other carotenoids, such as astaxanthin (B1665798), in some marine organisms. encyclopedia.pub It is one of several carotenoids with a 3,6-dihydroxy-ε-end group that have been isolated from fish. researchgate.netaensiweb.com

Table 1: Classification of this compound

Category Classification
Broad Class Carotenoid
Sub-class Xanthophyll

| End Group Type | 3,6-dihydroxy-ε-end group |

Fundamental Academic Significance in Biochemical and Organic Research

This compound's unique structure and properties make it a subject of interest in both biochemical and organic chemistry research.

Biochemical Research:

In biochemistry, this compound is primarily studied in the context of its role in marine organisms. It is a pigment found in various marine species, including salmon, contributing to their characteristic coloration. ontosight.aimedcraveonline.com The presence and metabolism of this compound provide insights into the food chain and metabolic pathways in these animals, as they often obtain it through their diet and can modify it. ontosight.ainih.gov For instance, lutein (B1675518) can be metabolized to this compound in salmonids. encyclopedia.pub Research has also explored its potential as an antioxidant, a common feature among carotenoids. ontosight.ai The study of its distribution and concentration in fish tissues, such as skin and flesh, is relevant to understanding its physiological functions. psu.edu

Organic Research:

From an organic chemistry perspective, the complex, stereochemically rich structure of this compound presents a significant synthetic challenge. The molecule's absolute configuration has been determined as 3S, 5R, 6S, 3'S, 6'R. researchgate.netnih.gov The total synthesis of this compound has been accomplished, confirming its proposed configuration. researchgate.net These synthetic efforts are valuable for developing new stereoselective synthetic methodologies. For example, the synthesis of this compound has utilized techniques like the stereoselective Wittig reaction. researchgate.net The study of this compound and related compounds contributes to the broader understanding of carotenoid chemistry and the synthesis of complex natural products. zu.edu.pkugent.benuph.edu.ua

Table 2: Key Research Findings on this compound

Research Area Key Findings
Isolation and Structure First isolated from salmon (Oncorhynchus keta). nih.gov Its absolute configuration was determined to be (3S, 5R, 6S, 3'S, 6'R)-5,6-epoxy-5,6-dihydro-beta,epsilon-carotene-3,3',6'-triol. nih.gov
Metabolism Identified as a metabolite of other carotenoids, such as lutein, in salmonids. encyclopedia.pub Found alongside related compounds like deepoxythis compound and 7,8-didehydrodeepoxythis compound. nih.gov
Synthesis The first total synthesis has been achieved, confirming its absolute configuration. researchgate.net

| Biological Role | Contributes to the coloration of marine organisms like salmon. ontosight.ai |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75138-59-9

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(1R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethylcyclohex-2-ene-1,4-diol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39(43)33(5)25-34(41)26-36(39,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-40-37(8,9)27-35(42)28-38(40,10)44-40/h11-25,34-35,41-43H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,38-,39+,40+/m1/s1

InChI Key

SVQBXFMDOMCWNO-ANLGSCMUSA-N

Isomeric SMILES

CC1=C[C@H](CC([C@@]1(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)O)(C)C)O

Canonical SMILES

CC1=CC(CC(C1(C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)O)(C)C)O

Origin of Product

United States

Isolation and Advanced Structural Elucidation of Salmoxanthin

Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique in the structural elucidation of natural products like salmoxanthin, providing essential information about the molecule's mass and, by extension, its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the precise molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental composition, distinguishing this compound from other isomers or compounds with the same nominal mass.

Once the molecular formula is proposed, tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the parent ion. scienceready.com.au In this process, the isolated molecular ion of this compound is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. uab.edu The analysis of these fragments provides a roadmap of the molecule's structure. For instance, the characteristic loss of water molecules (-18 Da) would suggest the presence of hydroxyl groups, while other fragmentations can reveal the structure of the polyene chain and the nature of the end groups. By piecing together this fragmentation data, researchers can confirm the proposed connectivity of the atoms within the this compound molecule.

Table 1: Mass Spectrometry Data for this compound
ParameterInformation
Molecular FormulaC40H56O4
Analysis TechniqueHigh-Resolution Mass Spectrometry (HRMS)
PurposePrecise mass measurement to confirm elemental composition.
Fragmentation AnalysisTandem MS (MS/MS) reveals structural motifs through characteristic neutral losses (e.g., water) and cleavage of the polyene backbone.

Determination of Stereochemical Configuration

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of a molecule's identity and biological function. For a complex molecule like this compound with multiple chiral centers and double bonds, determining the precise stereochemical configuration is a crucial final step in its structural elucidation.

Absolute Configuration: (3S, 5R, 6S, 3'S, 6'R)

The absolute configuration of this compound, which describes the definitive spatial arrangement of substituents at each of its chiral centers, has been established through detailed spectroscopic analysis. Research has conclusively determined the absolute configuration to be (3S, 5R, 6S, 3'S, 6'R). nih.govresearchgate.netchemrj.org This specific arrangement of the hydroxyl and epoxy groups on the carotenoid backbone is what defines this compound and distinguishes it from other stereoisomers. The determination relies on a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, which are sensitive to the chiral environment within the molecule.

Table 2: Stereochemical Configuration of this compound
Chiral CenterAbsolute Configuration
C3S
C5R
C6S
C3'S
C6'R

Geometric Isomerism Considerations

In addition to chiral centers, the extensive system of conjugated double bonds in the polyene backbone of this compound gives rise to the possibility of geometric isomerism. pharmaguideline.compurdue.edu Each double bond within the chain has the potential to exist in either a cis (Z) or trans (E) configuration, leading to a large number of possible geometric isomers.

The trans configuration, where substituent groups are on opposite sides of the double bond, is generally more stable and less sterically hindered than the cis configuration. chemguide.co.uk Consequently, the all-trans isomer is typically the most abundant form of carotenoids found in nature. However, exposure to factors such as light, heat, or certain chemical conditions can induce isomerization, leading to the formation of various cis-isomers. The specific geometric configuration can significantly impact the molecule's shape and its physical and biological properties. Therefore, a complete structural description of an isolated sample of this compound would include an analysis of its geometric isomeric purity, often assessed using techniques like HPLC and NMR spectroscopy.

Natural Occurrence and Biological Distribution of Salmoxanthin

Presence in Aquatic Fauna

Salmoxanthin has been identified as a characteristic carotenoid in salmon species. It was first isolated from the chum salmon, Oncorhynchus keta. nih.govacs.org The process involved extracting pigments from the integuments (skin) of the fish. acs.org In a notable study, the acetone (B3395972) extract from 850g of integuments from five chum salmon specimens was processed to isolate this compound and other related minor carotenoids. acs.org Further research has definitively established its absolute configuration as (3S, 5R, 6S, 3'S, 6'R)-5,6-epoxy-5,6-dihydro-β,ε-carotene-3,3',6'-triol. nih.govacs.org Alongside this compound, two other minor carotenoids, deepoxythis compound and 7,8-didehydrodeepoxythis compound, were also isolated from O. keta. nih.govacs.orglipidmaps.org

The presence of this compound is not limited to salmon. Chromatographic studies have confirmed its occurrence in the European grayling, Thymallus thymallus, a fish belonging to the Salmonidae family. fao.orgpensoft.netresearchgate.net An analysis of different body parts of the grayling identified the presence of this compound among a total of 20 carotenoids, indicating its status as a typical carotenoid for salmonid fishes. pensoft.netresearchgate.net

The distribution of this compound within a fish is not uniform and varies significantly between tissues. It is primarily found in the integument, where it contributes to the external coloration of the fish. acs.orgnih.govencyclopedia.pub Studies on Chinook salmon (Oncorhynchus tshawytscha) that were fed diets with varying carotenoid levels showed that carotenoids were stored in the muscle early in the breeding season and later mobilized to the skin and eggs. psu.edu In this study, a compound with absorption maxima and mass spectrometry characteristics consistent with this compound was identified in the skin. psu.edu

In contrast, astaxanthin (B1665798) is the predominant carotenoid found in the flesh (muscle) of salmonids. psu.eduaensiweb.com While this compound is a key pigment in the skin, its concentration in the flesh is significantly lower. psu.edu Carotenoid concentrations in tissues like the flesh, plasma, skin, and eggs are directly influenced by dietary availability. psu.edu For instance, in Chinook salmon on a high-carotenoid diet, astaxanthin was the primary carotenoid in the flesh, while this compound was detected as a notable component in the skin. psu.edu

Table 1: Carotenoid Distribution in Tissues of Female Chinook Salmon (Oncorhynchus tshawytscha) on a High Carotenoid Diet

TissuePrimary CarotenoidOther Detected Carotenoids
FleshAstaxanthin-
PlasmaAstaxanthin-
SkinAstaxanthinThis compound (putative)
EggsAstaxanthin-
Data sourced from a study on the effects of dietary carotenoid levels. psu.edu

Comparative Analysis of Carotenoid Profiles in Diverse Organisms

The carotenoid profile of a fish is species-specific and reflects its unique metabolic pathways. frontiersin.org While this compound is characteristic of salmonids, it is part of a broader suite of carotenoids found in these fish. For example, a study of the European grayling (Thymallus thymallus) identified 20 distinct carotenoids, with this compound being one of them. pensoft.net

In many fish species, particularly those in the order Perciformes, tunaxanthin (B1682045) is a widely distributed yellow pigment. frontiersin.orgfrontiersin.org Other common carotenoids found in the integument of various fish include lutein (B1675518), β-carotene, α- and β-doradexanthins, zeaxanthin (B1683548), canthaxanthin, and astaxanthin. frontiersin.orgfrontiersin.org In salmonids like the Chinook salmon, astaxanthin is the most abundant carotenoid in the flesh, plasma, and eggs, but the skin contains a more complex profile that includes this compound. psu.edu This highlights a key difference in carotenoid deposition, where astaxanthin is stored in muscle tissue, while metabolites like this compound are directed to the integument. nih.govencyclopedia.pubpsu.edu

Table 2: Common Carotenoids Identified in Various Fish Species

CarotenoidCommon ColorExample Fish Species/GroupPrimary Location
This compound YellowOncorhynchus keta, Thymallus thymallusIntegument acs.orgpensoft.netnih.gov
AstaxanthinPink-RedSalmonidae, PerciformesMuscle, Integument, Gonads aensiweb.comfrontiersin.orgfrontiersin.org
TunaxanthinYellowPerciformesFins, Skin frontiersin.orgfrontiersin.org
LuteinGreenish-YellowGeneralIntegument frontiersin.orgfrontiersin.org
β-CaroteneOrangeGeneralIntegument frontiersin.orgfrontiersin.org
ZeaxanthinYellow-OrangeGeneralIntegument frontiersin.orgfrontiersin.org
CanthaxanthinOrange-RedGeneralIntegument frontiersin.orgfrontiersin.org

Ecological Role in Carotenoid Metabolism of Specific Biological Niches

Animals cannot synthesize carotenoids de novo and must obtain them from their diet, which primarily consists of photosynthetic organisms like algae or other animals that have consumed them. psu.edunih.gov Salmonidae, for instance, cannot synthesize astaxanthin from other carotenoids and must acquire it from their food, such as crustaceans. aensiweb.commdpi.com

Once ingested, these primary carotenoids can be metabolized into other forms. This compound is a metabolic product of astaxanthin through a reductive pathway in many salmonid species. nih.govencyclopedia.pub This metabolic conversion is an important ecological function, as it allows the fish to produce the specific yellow pigments needed for its integument. nih.govencyclopedia.pub The resulting coloration of the skin and fins serves critical roles in camouflage and signaling, particularly for breeding displays. frontiersin.org The mobilization of carotenoids to the skin during the breeding season suggests that the resulting coloration may act as a signal to potential mates, although one study concluded that for Chinook salmon, female skin coloration was not a reliable indicator of the carotenoid resources allocated to her eggs. psu.edu

Biosynthesis and Metabolic Pathways Involving Salmoxanthin

Precursor Identification and Elucidation of Biosynthetic Route

The biosynthesis of all carotenoids begins with the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are assembled into the 20-carbon geranylgeranyl pyrophosphate (GGPP). frontiersin.org Two molecules of GGPP are condensed to form the first 40-carbon carotenoid, phytoene (B131915). A series of desaturation and isomerization reactions convert phytoene into lycopene (B16060). aocs.org

The cyclization of lycopene is a critical branch point. The formation of the ε-ring and β-ring necessary for salmoxanthin's structure is catalyzed by lycopene ε-cyclase and lycopene β-cyclase. aocs.orgresearchgate.net This leads to the formation of α-carotene (one β-ring, one ε-ring). Subsequent hydroxylation reactions produce various xanthophylls.

In the context of this compound's final synthesis in marine animals, dietary carotenoids are the most significant precursors. Salmonidae fish, for instance, cannot synthesize astaxanthin (B1665798) de novo and must acquire it from their diet, which often consists of crustaceans. nih.gov This dietary astaxanthin then serves as the direct precursor for a reductive metabolic pathway that produces this compound and other related xanthophylls. nih.govencyclopedia.pubnih.gov Therefore, the biosynthetic route in these animals is more accurately described as a metabolic conversion pathway starting from ingested astaxanthin.

Enzymatic Transformations in Carotenoid Biogenesis

The conversion of carotenoid precursors into this compound involves several key types of enzymatic transformations. While the specific enzymes for every step in all organisms are not fully elucidated, the classes of enzymes and their functions are well-understood in the broader context of carotenoid biochemistry. seqens.comucm.es

Cyclases : Lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) are responsible for forming the characteristic end rings of carotenoids from the linear lycopene molecule. researchgate.netresearchgate.net

Hydroxylases : These enzymes, often from the cytochrome P450 family, introduce hydroxyl (-OH) groups onto the rings. β-carotene hydroxylase, for example, converts β-carotene into zeaxanthin (B1683548). frontiersin.orgresearchgate.net

Ketolases : β-carotene ketolase introduces keto (=O) groups, a key step in converting zeaxanthin to astaxanthin. frontiersin.org

Reductases : In the specific pathway found in fish, the conversion of astaxanthin to this compound and tunaxanthin (B1682045) is a reductive process. nih.govnih.gov This implies the action of a reductase enzyme to convert the 4-keto group of the astaxanthin ring into a hydroxyl group.

Epoxidases : The formation of the 5,6-epoxy group in this compound from a precursor like zeaxanthin or its derivatives requires an epoxidase enzyme. Zeaxanthin epoxidase (ZEP) is a known enzyme in plants that performs a similar function. researchgate.netresearchgate.net

The following table summarizes the key enzymatic steps relevant to the formation of this compound precursors and its final conversion.

Enzyme Class Function in Pathway Example Reaction
Phytoene Synthase (PSY)Condenses two GGPP molecules2x Geranylgeranyl-PP → Phytoene
Desaturases (e.g., PDS, ZDS)Introduce double bondsPhytoene → Lycopene
Cyclases (LCYB, LCYE)Form β- and ε-ringsLycopene → α-Carotene
Hydroxylases (CHXB, CHXE)Add hydroxyl groupsα-Carotene → Lutein (B1675518)
Ketolases (e.g., CrtO)Add keto groupsZeaxanthin → Astaxanthin
ReductasesReduce keto groupsAstaxanthin → Zeaxanthin
Epoxidases (e.g., ZEP)Form epoxy groupsZeaxanthin derivative → this compound

Interconversion and Metabolic Relationship with Related Xanthophylls

This compound does not exist in isolation but is part of a dynamic metabolic network with other xanthophylls, particularly in fish.

In many fish species, including salmonids and perciformes, dietary astaxanthin is not simply stored but is metabolically converted into other pigments. encyclopedia.pubnih.gov A significant pathway is the reductive metabolism of astaxanthin to yellow xanthophylls like tunaxanthin, which are then deposited in the integument (skin). encyclopedia.pubnih.govmdpi.com This pathway proceeds via zeaxanthin as a key intermediate. nih.gov The conversion involves the reduction of the keto groups at the C-4 and C-4' positions of astaxanthin to hydroxyl groups. This compound is understood to be a product of this reductive pathway, where one of the rings undergoes epoxidation at the 5,6-position. nih.govaensiweb.com This metabolic conversion is responsible for the specific coloration patterns seen in many fish, where red astaxanthin is transformed into the yellow pigments found in the skin and fins. nih.gov

Metabolic regulation ensures that the flow of metabolites through a pathway is controlled to meet the organism's needs. sajaa.co.zaegyankosh.ac.in In carotenoid biosynthesis, several key branch points exist.

Lycopene Cyclization : The first major branch point is the cyclization of lycopene, which can lead to the β,β-series (like β-carotene and zeaxanthin) or the β,ε-series (like α-carotene and lutein), depending on the relative activities of LCYB and LCYE. aocs.org

Xanthophyll Modification in Fish : In animals like salmon, the crucial regulatory point is the metabolic fate of dietary astaxanthin. nih.gov The availability of ingested astaxanthin is the primary substrate-level control. funaab.edu.ng The subsequent branching of the reductive pathway to form this compound, tunaxanthin, or other related metabolites is controlled by the tissue-specific expression and activity of different enzymes (reductases, epoxidases). researchgate.netmdpi.com For example, the skin of Arctic charr stores a diverse range of metabolites including this compound, while the flesh predominantly stores astaxanthin, indicating differential metabolic activity in these tissues. researchgate.net

Regulation can occur through allosteric feedback, where a downstream product inhibits an earlier enzyme, or through hormonal controls that alter enzyme expression. egyankosh.ac.inlibretexts.org

Related Metabolites and Derivatives

During the isolation of this compound, other structurally similar carotenoids have been identified, highlighting the metabolic complexity of the pathway.

From the integument of chum salmon (Oncorhynchus keta), two minor carotenoids, deepoxythis compound and 7,8-didehydrodeepoxythis compound, were isolated alongside this compound. acs.orgacs.orgnih.gov Their structures were determined through spectroscopic methods. acs.orgacs.org

Deepoxythis compound was identified as (3R,3'S,6'R)-β,ε-carotene-3,3',6'-triol. acs.orgacs.org This compound is a de-epoxidated form of this compound, lacking the 5,6-epoxy group.

7,8-Didehydrodeepoxythis compound was identified as (3R,3'S,6'R)-7,8-didehydro-β,ε-carotene-3,3',6'-triol. acs.orgacs.org This structure is identical to deepoxythis compound but with an additional triple bond (acetylenic group) at the 7,8-position of the β-ring. acs.orgacs.org This compound is also known as gobiusxanthin. nih.gov

The co-occurrence of these compounds suggests they are metabolically related, likely arising from a common precursor pool and subject to the actions of shared enzymes like hydroxylases, epoxidases, and dehydrogenases. nih.govaensiweb.comjst.go.jp

The following table details these related compounds.

Compound Name Chemical Formula Key Structural Features
This compoundC₄₀H₅₆O₄5,6-epoxy-β,ε-carotene-3,3',6'-triol
Deepoxythis compoundC₄₀H₅₆O₃β,ε-carotene-3,3',6'-triol
7,8-Didehydrodeepoxythis compoundC₄₀H₅₄O₃7,8-didehydro-β,ε-carotene-3,3',6'-triol

Chemical Synthesis and Derivatization Strategies for Salmoxanthin

Total Synthesis Methodologies

The total synthesis of salmoxanthin was a significant achievement in carotenoid chemistry, confirming the absolute configuration of the naturally occurring compound. nih.gov These syntheses rely on a convergent strategy, typically building the C40 carotenoid backbone from smaller, stereochemically defined fragments.

The enantioselective synthesis of this compound hinges on the meticulous construction of its chiral end-groups. The first total syntheses of this compound were accomplished with a high degree of stereocontrol. mdpi.comaocs.org A key aspect of the strategy was the chemo- and stereoselective reduction of a γ-hydroxy-α,β-cyclohexenone derivative to establish the correct stereochemistry of the 3,6-dihydroxy-ε-end moiety. mdpi.com This approach ensures that the chiral centers at positions 3', 6', and the ε-ring are correctly installed. The validity of the proposed stereochemistry for natural this compound was ultimately confirmed through the comparison of spectral data from the synthetic product with the natural isolate. nih.gov The development of synthetic routes to optically active precursors, such as the triethylsilyl (TES)-protected 3,6-syn-dihydroxydienoate, was instrumental in achieving the enantioselective synthesis of the target molecule and its stereoisomers. nih.gov

The Wittig reaction is particularly advantageous as it fixes the location of the newly formed double bond, which is crucial for constructing the conjugated system of carotenoids. researchgate.net The mechanism involves the reaction of a phosphorus ylide with an aldehyde or ketone. frontiersin.org This proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. frontiersin.orgcnr.it In the synthesis of this compound, a stereoselective Wittig reaction between the C15-tri-n-butylphosphonium salt, which carries the pre-formed 3,6-dihydroxy-ε-end group, and the corresponding C25-apocarotenal yields the final this compound structure. mdpi.com

Several key intermediates are essential for this pathway. The C15-acetylenic tri-n-butylphosphonium salt has been identified as a particularly useful reagent for the stereoselective synthesis of acetylenic carotenoids, a class to which this compound belongs. nih.govmdpi.com The C25-apocarotenal fragment is synthesized separately, often from precursors like the TES-protected 3,6-syn-dihydroxydienoate. nih.gov

Table 1: Key Intermediates and Reagents in this compound Total Synthesis

Compound/Reagent Role in Synthesis Reference
C15-tri-n-butylphosphonium salt Building block containing the chiral 3,6-dihydroxy-ε-end group. mdpi.com
C25-apocarotenal The C25 aldehyde fragment that couples with the C15 salt. nih.govmdpi.com
γ-hydroxy-α,β-cyclohexenone derivative Precursor for the stereocontrolled formation of the ε-end group. mdpi.com
Triethylsilyl (TES)-protected 3,6-syn-dihydroxydienoate Key protected intermediate for the synthesis of the C25-apocarotenal. nih.gov

Synthetic Analogues and Structure-Activity Relationship Studies (Excluding Biological Activities)

The synthesis of analogues of natural products is a common strategy to investigate how specific structural features influence their properties. For this compound, while most structure-activity relationship (SAR) studies are focused on biological outcomes, it is possible to analyze the relationship between structure and physicochemical properties. rsc.orgnih.gov Modifications to the this compound structure would be expected to alter its spectroscopic and physical characteristics.

Table 2: Predicted Structure-Property Relationships for Hypothetical this compound Analogues

Structural Modification Predicted Effect on Physicochemical Property Rationale
Shortening/Lengthening the polyene chain Hypsochromic (blue) / Bathochromic (red) shift in λmax The energy of the π-π* transition is dependent on the length of the conjugated system.
Removal of the acetylenic bond Altered molecular geometry and potential change in λmax The triple bond imparts rigidity and linearity to a portion of the chain; its removal would increase flexibility.
Esterification of hydroxyl groups Increased lipophilicity; decreased polarity Replacing polar -OH groups with less polar ester groups reduces solubility in polar solvents.
Inversion of stereocenters (e.g., at C-3' or C-6') Changes in chiroptical properties (e.g., Circular Dichroism signal) The spatial arrangement of substituents determines the molecule's interaction with polarized light.

Advances in Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts, offering sustainable and efficient routes to complex molecules. nih.govmdpi.com While a complete chemoenzymatic synthesis of this compound has not been detailed, advances in the enzymatic synthesis of carotenoids and their precursors highlight the potential of this approach. mdpi.commdpi.com

Enzymes, particularly lipases, have proven effective in the synthesis and modification of carotenoid-related structures. mdpi.com For example, lipases can catalyze the enantioselective acetylation or hydrolysis of racemic precursors, a key step in obtaining the optically pure building blocks required for total synthesis. mdpi.comsemanticscholar.org This has been successfully applied to the resolution of ionone (B8125255) derivatives, which are common precursors for carotenoid end-groups. mdpi.com Lipase PS, for instance, has been used for the highly enantioselective acetylation of ionol isomers, which can then be converted into chiral α- and γ-ionones. semanticscholar.org

Furthermore, specific enzymes for carotenoid modification are being discovered. Carotene-specific lipases capable of hydrolyzing carotenoid esters have been identified, which could be used in reverse to catalyze esterification. google.com A xanthophyll acyltransferase (XAT) that catalyzes the esterification of lutein (B1675518) has been characterized, demonstrating that enzymes exist for the specific modification of xanthophylls like this compound. nih.gov A chemoenzymatic strategy for this compound could involve the chemical synthesis of a racemic precursor, followed by an enzyme-catalyzed kinetic resolution to isolate the desired stereoisomer, which would then be elaborated into the final product. beilstein-journals.org This approach could simplify the synthetic route by entrusting the most challenging stereoselective steps to a highly specific biocatalyst. nih.govrsc.org

Analytical Methodologies for Salmoxanthin Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. wikipedia.org It is widely employed for the analysis of carotenoids, including Salmoxanthin, due to its high resolution and sensitivity. belspo.be The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org

In this compound research, reversed-phase HPLC is the most common approach. This involves a non-polar stationary phase, typically a C18 or C30 column, and a polar mobile phase. nih.govpsu.edu The choice of a C30 column is often preferred for carotenoid analysis as it provides enhanced shape selectivity for long, rigid molecules like carotenoids, enabling the separation of closely related isomers.

Gradient elution is frequently used, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation of a complex mixture of carotenoids. nih.gov Mobile phases are typically mixtures of solvents such as methanol, acetonitrile, water, and ethers like methyl-tert-butyl ether (MTBE). nih.gov For instance, a study on Chinook salmon carotenoids utilized a gradient system with methanol/Tris-HCl and methanol/hexanes to separate various pigments. psu.edu

Detection is most commonly performed using a Photodiode Array (PDA) or UV-Vis detector. researchgate.net this compound exhibits characteristic absorption maxima in the visible spectrum at approximately 420, 442, and 468 nm. psu.edu Quantification is achieved by integrating the area of the chromatographic peak at a specific wavelength (e.g., 440 nm) and comparing it to a calibration curve generated from standards of known concentration. psu.edu The retention time, the time it takes for this compound to travel through the column to the detector, is a key parameter for its identification under specific chromatographic conditions. researchgate.net

Table 1: Representative HPLC Conditions for Carotenoid Analysis Applicable to this compound
ParameterCondition 1Condition 2
Column Reversed-Phase C30Reversed-Phase C18
Mobile Phase Gradient of Methanol (A) and Methylene Chloride (B). nih.govGradient of Acetonitrile, tert-Butyl-Methyl Ether, and Water. nih.gov
Detector Photodiode Array (PDA) or UV-VisPhotodiode Array (PDA)
Detection Wavelength ~440-470 nm. psu.eduIsosbestic wavelength approach for E/Z isomers. nih.gov
Application Separation of carotenoids in human serum. nih.govSeparation and quantification of 15 different carotenoids. nih.gov

Thin-Layer Chromatography (TLC) Applications in Carotenoid Analysis

Thin-Layer Chromatography (TLC) is a valuable and cost-effective planar chromatographic technique used for the separation of carotenoids. researchgate.netakjournals.com It is particularly useful for preliminary analysis, screening of extracts, and isolating pigments from biological samples like those from salmonids. pensoft.nettandfonline.com The principle involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a solvent system (the mobile phase). juniata.edu

For carotenoid separation, the stationary phase is typically silica gel 60. mdpi.com The mobile phase is usually a mixture of non-polar solvents. A common system for separating carotenoids from salmonid sources involves a mixture of petroleum ether, diethyl ether, and acetone (B3395972). mdpi.com The separation is based on polarity; non-polar carotenoids like β-carotene move further up the plate (higher Retention factor, Rf value), while more polar xanthophylls, such as this compound, astaxanthin (B1665798), and lutein (B1675518), have lower Rf values due to stronger interactions with the polar silica gel. akjournals.comtandfonline.com

Identification is made by comparing the Rf value and color of the spot to that of a known standard run on the same plate. Quantification can be achieved through densitometry, where a scanner measures the absorbance of the spot at a specific wavelength (e.g., 450 nm). psu.ac.th TLC has proven effective in separating carotenoid groups, such as free forms and esters, in various biological samples. mdpi.com

Table 2: TLC Systems for the Analysis of Carotenoids
Stationary PhaseMobile Phase (v/v/v)Analyte Example & Rf ValueReference
Silica gel 60Petroleum ether : Diethyl ether : Acetone (75:15:10)Astaxanthin (Rf = 0.21), Lutein (Rf = 0.17) mdpi.com
Silica gel plateCyclohexane : Acetone (10:2.4)Astaxanthin (Rf = 0.14) tandfonline.com
Silica gelPetroleum ether : Hexane : Acetone (2:1:1)Separation of red pepper carotenoids akjournals.com

Advanced Spectroscopic Techniques in Synthetic Verification and Purity Assessment

While chromatography is essential for separation, advanced spectroscopic techniques are indispensable for the definitive structural elucidation and verification of this compound, particularly after its total synthesis or isolation from natural sources. researchgate.netnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄₀H₅₆O₄), the expected molecular mass is 600. psu.edu When coupled with liquid chromatography (LC-MS), it becomes a powerful tool that provides both the retention time from HPLC and the mass-to-charge ratio (m/z) from MS, offering a high degree of confidence in identification. researchgate.net High-resolution mass spectrometry can provide the exact mass, further confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. ¹H-NMR (proton NMR) provides information about the chemical environment of each hydrogen atom in the molecule. frontiersin.org This data was critical in establishing the structure of this compound and related compounds like deepoxythis compound and 7,8-didehydrodeepoxythis compound. nih.gov By analyzing chemical shifts, coupling constants, and through-space interactions (via NOESY experiments), the precise connectivity and relative stereochemistry of the molecule can be determined. mdpi.com

Circular Dichroism (CD) Spectroscopy is used to investigate the stereochemistry of chiral molecules. Since this compound has multiple chiral centers, its CD spectrum provides a unique fingerprint related to its absolute configuration. nih.gov The specific shape and sign of the Cotton effects in the CD spectrum were compared with those of related compounds and used to definitively assign the absolute configuration of this compound as (3S, 5R, 6S, 3'S, 6'R). researchgate.netnih.gov

Together, these techniques provide a comprehensive analytical toolkit. HPLC and TLC are used for separation and quantification, while the combination of MS, NMR, and CD spectroscopy is required for unambiguous structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for the Identification of this compound
TechniqueInformation ProvidedApplication to this compound
Mass Spectrometry (MS) Molecular weight and formulaConfirmed molecular mass of 600, corresponding to C₄₀H₅₆O₄. psu.edu
¹H-NMR Spectroscopy Molecular structure and connectivityUsed to determine the complete structure and stereochemistry. nih.gov
Circular Dichroism (CD) Absolute configuration of chiral centersConfirmed the (3S, 5R, 6S, 3'S, 6'R) absolute configuration. researchgate.netnih.gov
UV-Vis Spectroscopy Electronic transitions (color)Shows absorption maxima at ~420, 442, and 468 nm. psu.edu

Future Directions in Salmoxanthin Research

Development of Novel Synthetic Routes for Specific Stereoisomers

The complex structure of salmoxanthin, featuring multiple chiral centers, makes its chemical synthesis a significant challenge. The development of methods to produce specific stereoisomers is essential for studying their individual biological functions and for use as analytical standards.

The first total syntheses of this compound and the related deepoxythis compound have been successfully achieved. researchgate.net The primary strategy employed is a stereoselective Wittig reaction. This approach generally involves the condensation of a C15-tri-n-butylphosphonium salt that contains the characteristic 3,6-dihydroxy-ε-end group with a corresponding C25-apocarotenal. researchgate.net

A critical and challenging aspect of this synthesis is the construction of the 3,6-dihydroxy-ε-end moiety with the correct stereochemistry. researchgate.net Researchers have developed multi-step procedures to create this key structural component from simpler precursors. mdpi.comnih.gov

Future research in this area should aim to:

Improve the efficiency and yield of existing synthetic routes.

Develop more versatile methods that allow for the selective synthesis of all possible stereoisomers of this compound. The synthesis of various stereoisomers has been crucial in confirming the absolute configurations of related natural carotenoids. mdpi.comresearchgate.net

Explore alternative synthetic strategies that may not rely on the Wittig reaction, potentially leading to more convergent and scalable processes.

The ability to synthesize specific this compound stereoisomers will be instrumental in advancing our knowledge of their physical, chemical, and biological properties.

Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices

Detecting and quantifying this compound in biological samples, such as fish tissue or serum, is complicated by its typically low concentration and the presence of a multitude of interfering substances. researchgate.net The inherent instability of carotenoids in the presence of light, heat, and oxygen further adds to the analytical challenge. service.gov.ukresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for carotenoid analysis, valued for its ability to separate individual compounds within a complex mixture. service.gov.ukmdpi.com For enhanced sensitivity and specificity, especially at trace levels, coupling HPLC with mass spectrometry (LC-MS) is the method of choice. phartox.nlresolvemass.caresearchgate.net

Key considerations and future directions in the analysis of this compound include:

Sample Preparation: Effective sample preparation is critical to remove interfering substances like fats and proteins and to concentrate the analyte. bioanalyticalresearch.com Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and saponification to hydrolyze carotenoid esters are commonly employed. service.gov.ukbioanalyticalresearch.com Future work should focus on optimizing these methods to prevent degradation and improve recovery.

Chromatographic Separation: Achieving baseline separation of this compound from its isomers and other similar carotenoids is crucial. The use of specialized chromatography columns, such as those with a C30 stationary phase, has proven effective for separating carotenoid isomers and is an important area for continued development. mdpi.com

Detection and Quantification: Tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for trace quantification in complex matrices. nih.gov The development of validated LC-MS/MS methods is essential for accurate pharmacokinetic and metabolic studies. High-resolution mass spectrometry can further aid in the structural confirmation of metabolites. mdpi.com

Innovations such as microfluidics and lab-on-a-chip technologies may offer future possibilities for rapid and high-throughput analysis with minimal sample volumes. bioanalyticalresearch.com

Q & A

Q. What spectroscopic and chromatographic methods are essential for identifying salmoxanthin in biological samples?

this compound, a tricyclic carotenoid, requires multi-modal characterization. High-performance liquid chromatography (HPLC) paired with diode-array detection (DAD) is standard for separation and preliminary identification based on retention times and UV-Vis spectra (λmax ~450 nm) . Mass spectrometry (MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) confirms molecular mass and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, resolves structural details like conjugated double bonds and stereochemistry. Always compare data with published spectra of authenticated standards .

Q. How can researchers optimize extraction protocols for this compound from marine sources?

Extraction efficiency depends on solvent polarity, temperature, and sample pretreatment. A validated protocol involves:

  • Cell disruption : Use bead-beating or sonication for algal biomass.
  • Solvent selection : Acetone or ethanol (≥90% purity) for carotenoid solubility.
  • Antioxidant addition : 0.1% BHT to prevent oxidation.
  • Centrifugation : 10,000 × g for 15 min to pellet debris. Quantify yield via spectrophotometry (A450 nm) and normalize to biomass dry weight. Include triplicate extractions to assess variability .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies in antioxidant or anti-inflammatory assays often arise from:

  • Sample purity : Verify via HPLC-MS; impurities ≥5% can skew dose-response curves.
  • Assay interference : Test this compound in solvent-only controls to rule out artifacts (e.g., DPPH assay solvent effects).
  • Cell model variability : Use standardized cell lines (e.g., RAW 264.7 macrophages) and report passage numbers. Meta-analyses of published EC50 values with standardized units (e.g., μM vs. μg/mL) improve cross-study comparability .

Q. How can stereochemical challenges in this compound synthesis be mitigated?

this compound’s trisubstituted double bonds and chiral centers demand precise stereocontrol. Key approaches include:

  • Asymmetric catalysis : Use chiral ligands (e.g., Jacobsen’s Mn-salen complexes) for epoxide ring-opening.
  • Protecting group strategies : Temporary silyl ethers to direct regioselective oxidation.
  • Stereochemical validation : Compare synthetic products’ circular dichroism (CD) spectra with natural isolates . Document reaction yields and enantiomeric excess (ee) in supplementary materials to aid reproducibility .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects in vivo?

For animal studies, employ nonlinear regression models (e.g., Hill equation) to fit dose-response data. Account for inter-individual variability using mixed-effects models. For omics datasets (e.g., transcriptomics), apply false discovery rate (FDR) correction (q < 0.05) and pathway enrichment tools (e.g., KEGG). Always report confidence intervals and effect sizes to contextualize biological significance .

Methodological Notes

  • Data Reproducibility : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, MS) in public repositories like Zenodo .
  • Controlled Vocabularies : Use IUPAC nomenclature and PubChem CID references (e.g., this compound: CID 12345678) to enhance database interoperability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.